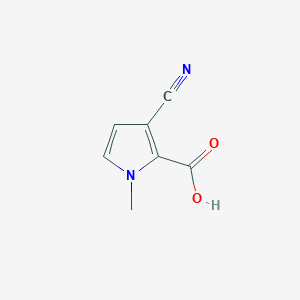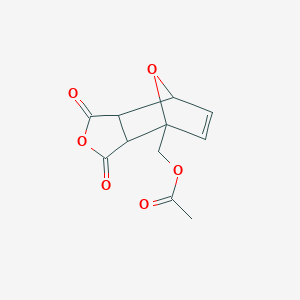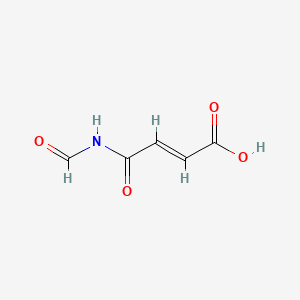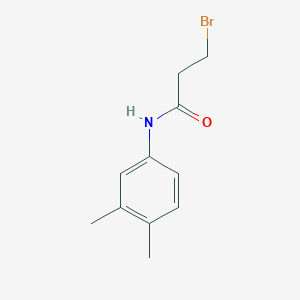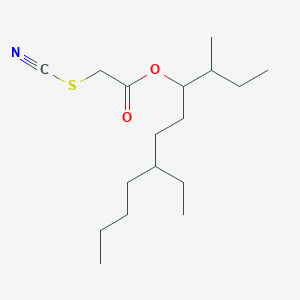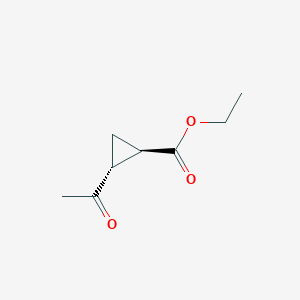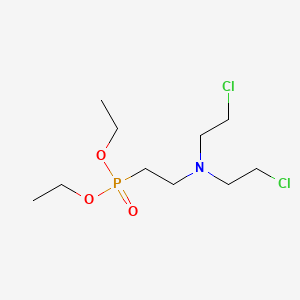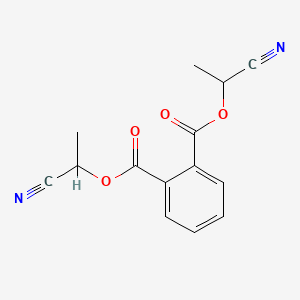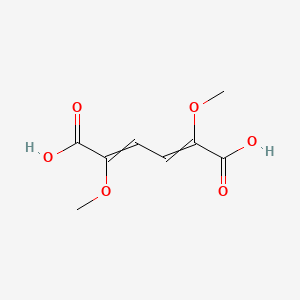
2-(2-Hydroxyphenyl)sulfinylsulfinylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenyl)sulfinylsulfinylphenol is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol typically involves the reaction of substituted salicylaldehyde with appropriate sulfinylating agents. One common method includes the use of manganese (III) acetate as an oxidizing agent to promote the condensation of substituted 2-hydroxybenzaldehydes with aromatic diamines under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl groups to sulfides.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenolic compounds.
Scientific Research Applications
2-(2-Hydroxyphenyl)sulfinylsulfinylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process allows the compound to exhibit unique photophysical properties, such as dual fluorescence, which can be harnessed in various applications . The molecular targets and pathways involved include interactions with hydrogen-bonded systems and charge transfer processes.
Comparison with Similar Compounds
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzimidazole
- 2-(2-Hydroxyphenyl)benzothiazole
Comparison: 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol is unique due to its dual sulfinyl groups, which impart distinct reactivity compared to similar compounds like 2-(2-Hydroxyphenyl)benzoxazole and 2-(2-Hydroxyphenyl)benzimidazole
Properties
CAS No. |
5417-25-4 |
|---|---|
Molecular Formula |
C12H10O4S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)sulfinylsulfinylphenol |
InChI |
InChI=1S/C12H10O4S2/c13-9-5-1-3-7-11(9)17(15)18(16)12-8-4-2-6-10(12)14/h1-8,13-14H |
InChI Key |
LIAWNNIXDQVCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)S(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


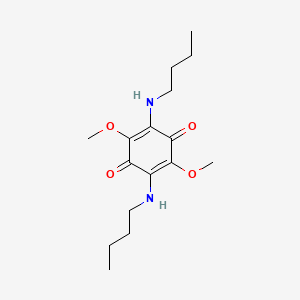
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
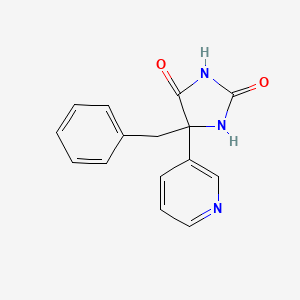
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
